molecular formula C11H21NO2 B2951164 1-(2-Hydroxycyclohexyl)piperidin-4-ol CAS No. 1179310-70-3

1-(2-Hydroxycyclohexyl)piperidin-4-ol

Cat. No. B2951164
CAS RN: 1179310-70-3
M. Wt: 199.294
InChI Key: RCJKIFBUMNHFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Hydroxycyclohexyl)piperidin-4-ol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . An efficient synthetic route has been used to obtain these compounds in excellent yields .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The reactions of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol were studied and the reaction conditions were optimized to reach satisfactory yields of the target glycols .

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Hydroxycyclohexyl)piperidin-4-ol in lab experiments include its high potency and selectivity for the CB1 and CB2 receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, the compound has some limitations, including its relatively short half-life and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are many future directions for research on 1-(2-Hydroxycyclohexyl)piperidin-4-ol. Some of these include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Investigation of the potential of the compound as a treatment for addiction.
3. Exploration of the use of the compound in combination with other drugs for the treatment of pain and inflammation.
4. Investigation of the potential of the compound as a treatment for neurodegenerative diseases.
5. Development of new synthetic methods for the production of the compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in pre-clinical studies for its potential use in the treatment of various medical conditions. The compound has been found to have various biochemical and physiological effects, and its mechanism of action involves the modulation of the endocannabinoid system. Further studies are needed to determine the safety and efficacy of the compound in humans and to explore its potential for the treatment of addiction, pain, inflammation, and neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-(2-Hydroxycyclohexyl)piperidin-4-ol involves the reaction between 2-cyclohexenone and piperidine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product, which is then purified using column chromatography. The purity of the product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(2-Hydroxycyclohexyl)piperidin-4-ol has been extensively studied for its potential use in the treatment of various medical conditions such as pain, inflammation, and addiction. The compound has shown promising results in pre-clinical studies and has been found to be effective in reducing pain and inflammation in animal models.

properties

IUPAC Name

1-(2-hydroxycyclohexyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-9-5-7-12(8-6-9)10-3-1-2-4-11(10)14/h9-11,13-14H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJKIFBUMNHFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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